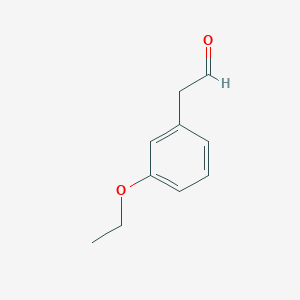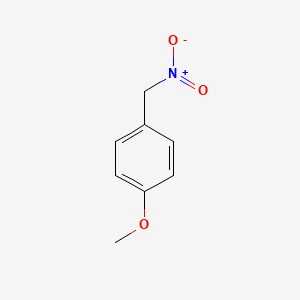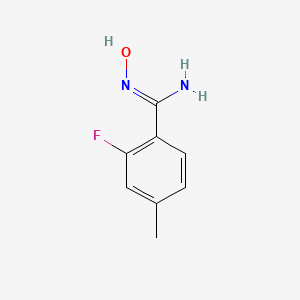![molecular formula C6H11NO2 B13613344 Methyl 2-[(prop-2-en-1-yl)amino]acetate](/img/structure/B13613344.png)
Methyl 2-[(prop-2-en-1-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(prop-2-en-1-yl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an allylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-[(prop-2-en-1-yl)amino]acetate can be synthesized through the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, which is environmentally benign and cost-effective .
Industrial Production Methods
The use of water as a solvent in these reactions is advantageous due to its safety and low cost .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(prop-2-en-1-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allylamine group into an imine or an amide.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
Methyl 2-[(prop-2-en-1-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of pharmaceuticals and natural products.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(prop-2-en-1-yl)amino]acetate involves its interaction with molecular targets through its functional groups. The allylamine group can form covalent bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(prop-2-yn-1-yl)amino]acetate
- Methyl 2-[(prop-2-en-1-yl)oxy]aniline
- Methyl 2-[(prop-2-yn-1-yloxy)phenyl]acetate
Uniqueness
Methyl 2-[(prop-2-en-1-yl)amino]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form chiral nitrogen-containing fragments enhances its potential in pharmaceutical applications .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
methyl 2-(prop-2-enylamino)acetate |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7-5-6(8)9-2/h3,7H,1,4-5H2,2H3 |
Clave InChI |
NXDPEGBGHJHNSR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)

![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)



![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)


